

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dibromohexane

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Compound of Interest

Compound Name: 1,3-Dibromohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1,3-Dibromohexane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally-derived public data for this specific compound, this guide leverages predictive models and an analysis of characteristic spectral features based on its chemical structure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,3-Dibromohexane**. These predictions are based on established principles of spectroscopy and computational chemistry software.

Table 1: Predicted ^1H NMR Data for **1,3-Dibromohexane**

Protons (Position)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
H on C1 (-CH ₂ Br)	3.5 - 3.7	Triplet	2H
H on C2 (-CH ₂ -)	2.1 - 2.3	Multiplet	2H
H on C3 (-CHBr-)	4.1 - 4.3	Multiplet	1H
H on C4 (-CH ₂ -)	1.7 - 1.9	Multiplet	2H
H on C5 (-CH ₂ -)	1.4 - 1.6	Multiplet	2H
H on C6 (-CH ₃)	0.9 - 1.1	Triplet	3H

Table 2: Predicted ¹³C NMR Data for **1,3-Dibromohexane**

Carbon (Position)	Predicted Chemical Shift (δ , ppm)
C1 (-CH ₂ Br)	35 - 40
C2 (-CH ₂ -)	40 - 45
C3 (-CHBr-)	55 - 60
C4 (-CH ₂ -)	30 - 35
C5 (-CH ₂ -)	20 - 25
C6 (-CH ₃)	10 - 15

Table 3: Predicted Key IR Absorptions for **1,3-Dibromohexane**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
C-H (Alkyl)	2850 - 3000	Stretching
C-H (Alkyl)	1375 - 1470	Bending
C-Br	500 - 600	Stretching

Table 4: Predicted Mass Spectrometry Fragmentation for **1,3-Dibromohexane**

m/z Value	Proposed Fragment	Notes
242/244/246	$[\text{C}_6\text{H}_{12}\text{Br}_2]^+$ (Molecular Ion)	Isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).
163/165	$[\text{C}_6\text{H}_{12}\text{Br}]^+$	Loss of one bromine atom.
83	$[\text{C}_6\text{H}_{11}]^+$	Loss of two bromine atoms.
41	$[\text{C}_3\text{H}_5]^+$	Alkyl fragment.

Experimental Protocols

The following are general experimental protocols for obtaining the types of spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Dibromohexane** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Instrument Setup: Place the sample in a standard 5 mm NMR tube. The spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary, and a larger number of scans is required due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** As **1,3-Dibromohexane** is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
- **Instrument Setup:** Place the salt plates in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

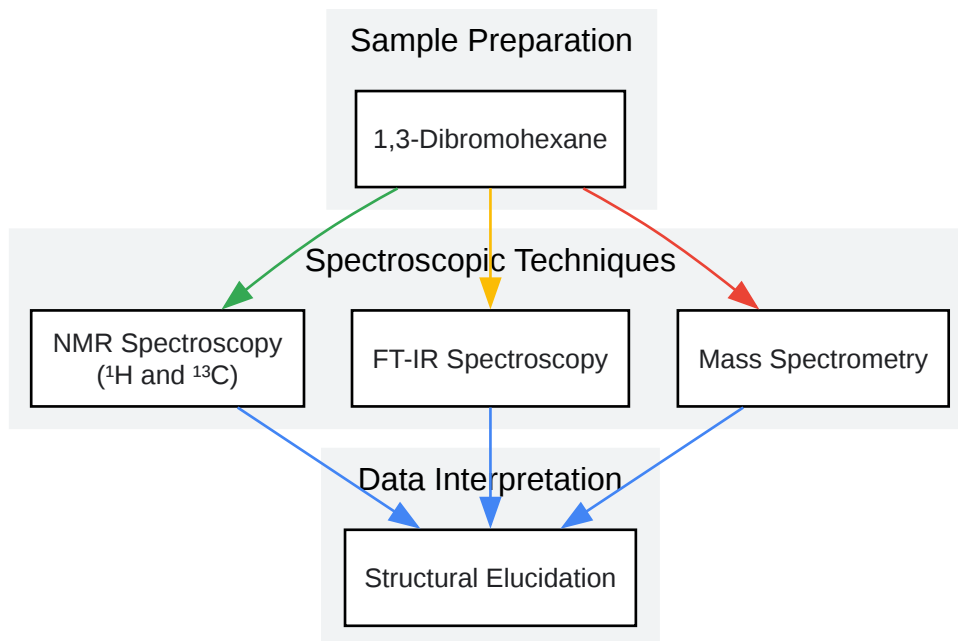
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The standard electron energy is typically 70 eV.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of **1,3-Dibromohexane** and a conceptual workflow for its spectroscopic analysis.

Caption: Chemical structure of **1,3-Dibromohexane**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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